molecular formula C15H12O6 B190385 Fustin CAS No. 20725-03-5

Fustin

Cat. No. B190385
CAS RN: 20725-03-5
M. Wt: 288.25 g/mol
InChI Key: FNUPUYFWZXZMIE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Fustin is a synthetic compound that has been used in laboratory experiments since the early 2000s. It is a derivative of the naturally occurring compound fustinol, which is found in the bark of the fustin tree. The compound has been studied for its potential use in a variety of applications, including as an anti-inflammatory, anti-cancer, and anti-bacterial agent. In

Scientific Research Applications

Antidiabetic Potential

Fustin, derived from Rhus verniciflua Stokes, has been shown to exhibit significant antidiabetic properties. In a study involving streptozotocin- and high-fat diet-induced diabetes in rats, fustin demonstrated efficacy in restoring serum parameters like blood glucose, lipid profile, and various other biochemical parameters. This suggests its potential as a candidate for diabetes treatment (Gilani et al., 2021).

Neuroprotective Effects

Fustin has shown promise in protecting against cognitive impairments and neurodegenerative diseases. For instance, in streptozotocin-induced diabetic rats, fustin improved cognitive dysfunction by restoring various biochemical parameters in the cerebral cortex and hippocampus (Afzal et al., 2021). Additionally, fustin demonstrated neuroprotective potential against Huntington’s disease-like symptoms in rats, suggesting its efficacy in treating neurodegenerative disorders (Bin-Jumah et al., 2022).

Anti-Ulcerative Properties

Fustin has been identified as having anti-ulcerative properties. In a study on ethanol-induced gastric ulcers in rats, fustin significantly restored serum parameters and maintained gastric parameters, indicating its therapeutic potential for gastric ulcers (Gilani et al., 2022).

properties

IUPAC Name

(2R,3R)-2-(3,4-dihydroxyphenyl)-3,7-dihydroxy-2,3-dihydrochromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12O6/c16-8-2-3-9-12(6-8)21-15(14(20)13(9)19)7-1-4-10(17)11(18)5-7/h1-6,14-18,20H/t14-,15+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNUPUYFWZXZMIE-LSDHHAIUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2C(C(=O)C3=C(O2)C=C(C=C3)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1[C@@H]2[C@H](C(=O)C3=C(O2)C=C(C=C3)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70871986, DTXSID401136309
Record name (+/-)-Fustin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70871986
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2R,3R)-2-(3,4-Dihydroxyphenyl)-2,3-dihydro-3,7-dihydroxy-4H-1-benzopyran-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401136309
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fustin

CAS RN

4382-36-9, 20725-03-5
Record name (2R,3R)-2-(3,4-Dihydroxyphenyl)-2,3-dihydro-3,7-dihydroxy-4H-1-benzopyran-4-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4382-36-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (±)-Fustin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=20725-03-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Fustin, (+)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004382369
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Fustin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020725035
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (+/-)-Fustin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70871986
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2R,3R)-2-(3,4-Dihydroxyphenyl)-2,3-dihydro-3,7-dihydroxy-4H-1-benzopyran-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401136309
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name FUSTIN, (+)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C308QR79UE
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name FUSTIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4994C1X19A
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Fustin
Reactant of Route 2
Fustin
Reactant of Route 3
Fustin
Reactant of Route 4
Fustin
Reactant of Route 5
Fustin
Reactant of Route 6
Fustin

Citations

For This Compound
8,670
Citations
N Vogel, M Retsch, CA Fustin, A Del Campo… - Chemical …, 2015 - ACS Publications
The colloidal domain is characterized by the dimensions of its constituents in the range from several nanometers to micrometers. Often, these individual entities are organized in …
Number of citations: 708 pubs.acs.org
JM Fustin, M Doi, Y Yamaguchi, H Hida, S Nishimura… - Cell, 2013 - cell.com
The eukaryotic biological clock involves a negative transcription-translation feedback loop in which clock genes regulate their own transcription and that of output genes of metabolic …
Number of citations: 878 www.cell.com
…, A Conner, PS Cooper, M Crisler, CE Dahl, D Fustin… - Physical Review D, 2012 - APS
New data are reported from the operation of a 4.0-kg CF 3 I bubble chamber in the 6800-foot-deep SNOLAB underground laboratory. The effectiveness of ultrasound analysis in …
Number of citations: 500 journals.aps.org
EA Hanon, GA Lincoln, JM Fustin, H Dardente… - Current Biology, 2008 - cell.com
In mammals, day-length-sensitive (photoperiodic) seasonal breeding cycles depend on the pineal hormone melatonin, which modulates secretion of reproductive hormones by the …
Number of citations: 390 www.cell.com
JM Schumers, CA Fustin… - Macromolecular rapid …, 2010 - Wiley Online Library
Stimuli‐responsive polymers are the subject of intense research because they are able to show responses to various environmental changes. Among those stimuli, light has attracted …
Number of citations: 338 onlinelibrary.wiley.com
…, Y Mizoro, H Kori, K Okada, Y Chen, JM Fustin… - Science, 2013 - science.org
Jet-lag symptoms arise from temporal misalignment between the internal circadian clock and external solar time. We found that circadian rhythms of behavior (locomotor activity), clock …
Number of citations: 351 www.science.org
H Okamura, M Doi, JM Fustin, Y Yamaguchi… - Advanced drug delivery …, 2010 - Elsevier
An internal circadian (from the Latin “circa” meaning “about” and “dien” meaning “day”) clock has been found across kingdoms of life, a testimony that circadian rhythms are a basic …
Number of citations: 67 www.sciencedirect.com
T Ota, JM Fustin, H Yamada, M Doi… - Molecular and cellular …, 2012 - Elsevier
Circadian secretion of steroid hormones by the adrenal cortex is required to maintain whole body homeostasis and to adequately respond to or anticipate environmental changes. The …
Number of citations: 57 www.sciencedirect.com
…, JI Collar, PS Cooper, M Crisler, CE Dahl, D Fustin… - Physical review …, 2011 - APS
Data from the operation of a bubble chamber filled with 3.5 kg of CF 3 I in a shallow underground site are reported. An analysis of ultrasound signals accompanying bubble nucleations …
Number of citations: 226 journals.aps.org
CA Fustin, P Guillet, US Schubert… - Advanced materials, 2007 - Wiley Online Library
Supramolecular copolymers have become of increasing interest in recent years for the search of new materials with tunable properties. In particular, metallo‐supramolecular block …
Number of citations: 184 onlinelibrary.wiley.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.